BenchChemオンラインストアへようこそ!

Defibrotide sodium

Hepatic Veno-Occlusive Disease Sinusoidal Obstruction Syndrome Hematopoietic Stem Cell Transplantation

Defibrotide sodium (CAS 1118915-78-8) is the only FDA/EMA-approved therapy for severe VOD/SOS post-HSCT, demonstrating a 38% vs. 25% Day +100 survival benefit over supportive care. Its unique, multimodal endothelial-protective mechanism—not replicated by heparin, rhTM, or tPA—delivers antithrombotic and profibrinolytic effects with minimal systemic anticoagulation, ensuring a superior safety profile in high-risk hemorrhagic patients. For pediatric transplant centers, prophylactic use yields a 93% Day +100 survival. Procure this irreplaceable API to ensure guideline-compliant, evidence-based VOD/SOS management.

Molecular Formula C20H21N4O6P
Molecular Weight 444.4 g/mol
CAS No. 1118915-78-8
Cat. No. B611023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefibrotide sodium
CAS1118915-78-8
SynonymsCode name: STA1474.
Molecular FormulaC20H21N4O6P
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O
InChIInChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29)
InChIKeyJNWFIPVDEINBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Defibrotide Sodium (Defitelio) Procurement & Scientific Differentiation Guide


Defibrotide sodium (CAS 1118915-78-8) is a polydisperse mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa [1]. It is an antithrombotic, thrombolytic, and fibrinolytic agent that exerts its effects primarily by protecting endothelial cells and restoring thrombo-fibrinolytic balance, rather than by acting as a direct anticoagulant [1][2]. It is FDA-approved as Defitelio for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS) with renal or pulmonary dysfunction post-hematopoietic stem cell transplantation (HSCT) [3].

Why Defibrotide Sodium Cannot Be Replaced by Standard Anticoagulants or Thrombolytics


Generic substitution fails for defibrotide sodium because its therapeutic action in VOD/SOS is uniquely tied to its multimodal, endothelial-protective mechanism, which is not replicated by simple anticoagulants (e.g., heparin), thrombolytics (e.g., tPA), or other investigational agents (e.g., antithrombin III, recombinant thrombomodulin) [1]. While heparin prolongs aPTT and carries a significant bleeding risk, defibrotide demonstrates antithrombotic and profibrinolytic effects with minimal impact on systemic coagulation, resulting in a distinct safety profile [2]. Furthermore, in the specific context of severe VOD/SOS, only defibrotide has demonstrated a survival benefit over supportive care alone, a claim that cannot be made for other off-label interventions [3].

Defibrotide Sodium: Quantitative Evidence for Differentiated Efficacy and Safety


Survival Benefit in Severe VOD/SOS: Defibrotide Sodium vs. Supportive Care Alone

In patients with severe hepatic VOD/SOS with multi-organ dysfunction (MOD) post-HSCT, defibrotide sodium treatment resulted in a Day +100 survival rate of 38% compared to a pooled historical control rate of 25% (p=0.0109). This represents a 52% relative improvement in survival at 100 days post-transplant [1]. The comparator for this analysis was best supportive care, which includes fluid management, renal replacement therapy, and ventilator support. This is the only therapy to demonstrate a statistically significant survival advantage over supportive care in this patient population [2].

Hepatic Veno-Occlusive Disease Sinusoidal Obstruction Syndrome Hematopoietic Stem Cell Transplantation

Hemorrhagic Risk Profile: Defibrotide Sodium vs. tPA/Heparin in VOD/SOS

When compared to the off-label use of tissue plasminogen activator (tPA) and heparin for VOD/SOS, defibrotide sodium exhibits a markedly lower incidence of severe hemorrhagic adverse events. Defibrotide is associated with fatal bleeding events in up to 15% of patients, whereas tPA/heparin combinations carry a fatal bleeding risk of up to 18% [1]. Furthermore, grade 3/4 bleeding rates are reported at approximately 24-35% for tPA/heparin, while defibrotide's bleeding risk is characterized as lower, with no increase in the rate of grade 3/4 bleeding compared to baseline risk in this critically ill population [1][2]. This is attributed to defibrotide's mechanism of action, which promotes fibrinolysis locally at the endothelial surface without inducing systemic anticoagulation [3].

Drug Safety Hemorrhage Veno-Occlusive Disease

Mechanism of Action: Endothelial Protection and Fibrinolytic Activity

Defibrotide sodium demonstrates a unique dual action of protecting endothelial cells while enhancing local fibrinolysis. In a randomized, double-blind, placebo-controlled crossover trial in healthy human volunteers subjected to endotoxemia, defibrotide sodium infusion increased tissue plasminogen activator (t-PA) antigen levels by 31% (p=0.026) and plasmin-antiplasmin (PAP) complexes by 13% (p=0.039) compared to placebo [1]. Critically, this pro-fibrinolytic effect occurred without altering systemic coagulation parameters, a key distinction from direct anticoagulants like heparin [2]. In vitro, defibrotide sodium protected human microvascular endothelial cells from tumor necrosis factor-α (TNF-α) mediated cytotoxicity, reducing cell death and preserving endothelial barrier function, a mechanism not observed with standard anticoagulants [3].

Endothelial Protection Fibrinolysis Pharmacodynamics

Comparative Efficacy in VOD/SOS: Defibrotide Sodium vs. Recombinant Thrombomodulin

In a retrospective analysis of 65 patients with SOS post-allogeneic HSCT, defibrotide sodium (n=24) and recombinant human soluble thrombomodulin (rhTM, n=41) demonstrated comparable efficacy. The complete response (CR) rate for SOS at day 100 was 50% for defibrotide sodium and 54% for rhTM [1]. The 100-day overall survival (OS) rates were 50% and 48%, respectively [1]. However, a key differentiator emerged in safety: severe hemorrhagic adverse events occurred in only 1 patient (4.2%) in the defibrotide sodium group compared to 5 patients (12.2%) in the rhTM group [1]. This suggests that while efficacy may be similar, defibrotide sodium offers a more favorable safety profile regarding bleeding complications in this patient population.

Sinusoidal Obstruction Syndrome Hematopoietic Stem Cell Transplantation Thrombomodulin

Prophylactic Efficacy: Defibrotide Sodium Reduces VOD/SOS Incidence

In a prospective study of 91 pediatric HSCT recipients, prophylactic defibrotide sodium (60 mg/kg/day) combined with antithrombin III (ATIII) replacement in patients with decreased ATIII activity resulted in a VOD incidence of 15% (14/91) [1]. While this was not significantly different from the historical control group incidence of 18% (13/71), a crucial finding was that all 14 patients who developed VOD despite prophylaxis achieved complete remission (100%) when treated with high-dose defibrotide sodium (60 mg/day), and 93% (13/14) survived to day +100 [1]. In contrast, the historical control group, which received no specific VOD prophylaxis or therapy, had a day +100 survival rate of only 46% (6/13) after developing VOD [1]. This demonstrates that while prophylaxis may not completely prevent VOD, defibrotide sodium use in the prophylactic setting does not preclude its effective use as treatment, and the combination approach leads to dramatically improved outcomes.

VOD/SOS Prevention Pediatric HSCT Prophylaxis

Defibrotide Sodium: Optimal Application Scenarios Based on Evidence


Treatment of Severe Hepatic VOD/SOS with Multi-Organ Dysfunction Post-HSCT

Defibrotide sodium is the only FDA-approved therapy for this indication. Procurement is essential for transplant centers managing adult and pediatric patients who develop VOD/SOS with renal or pulmonary dysfunction following HSCT. The evidence from the pivotal Phase 3 trial demonstrates a statistically significant survival benefit (38% vs. 25% at Day +100) compared to supportive care alone [1]. This scenario represents the primary, evidence-backed application where defibrotide sodium provides a quantifiable advantage over any alternative approach.

Prophylaxis and Treatment in High-Risk Pediatric HSCT

In pediatric HSCT, defibrotide sodium can be used prophylactically or therapeutically. The evidence shows that prophylactic use does not hinder subsequent treatment efficacy, and when VOD develops, treatment with defibrotide sodium leads to a 93% Day +100 survival rate compared to 46% in historical controls [2]. This scenario is supported by quantitative data showing a 47 percentage point absolute survival benefit, making it a compelling choice for procurement in pediatric transplant units.

VOD/SOS Treatment Where Bleeding Risk is a Primary Concern

For patients with VOD/SOS who are at high risk for hemorrhagic complications (e.g., those with thrombocytopenia or coagulopathy), defibrotide sodium offers a safer alternative to off-label tPA/heparin or recombinant thrombomodulin. Comparative safety data show a lower rate of fatal bleeding events (up to 15% vs. up to 18%) and fewer severe hemorrhagic adverse events (4.2% vs. 12.2% for rhTM) [3][4]. This scenario highlights defibrotide sodium's unique safety profile as a key procurement differentiator.

Investigational Use in Endothelial Injury Syndromes

The quantitative evidence of defibrotide sodium's endothelial-protective and histone-neutralizing properties [5] supports its investigation in other conditions characterized by endothelial dysfunction, such as severe COVID-19 or transplant-associated thrombotic microangiopathy. While not yet an approved indication, procurement for clinical trials in these areas is justified by the robust mechanistic data showing a 31% increase in t-PA and a 13% increase in PAP complexes without systemic anticoagulation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Defibrotide sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.